

# 2-Pentenitrile molecular weight and formula

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## Compound of Interest

Compound Name: 2-Pentenitrile

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## An In-depth Technical Guide to 2-Pentenitrile

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-pentenitrile**, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, detailed experimental protocols, and a visualization of a relevant synthetic pathway.

## Core Properties of 2-Pentenitrile

**2-Pentenitrile** is an unsaturated nitrile, appearing as a clear yellow liquid.<sup>[1]</sup> It is also known by synonyms such as 1-cyano-1-butene.<sup>[2][3][4][5]</sup> The molecule exists as two stereoisomers: (E)-2-pentenitrile and (Z)-2-pentenitrile.<sup>[3][4]</sup>

## Physicochemical and Quantitative Data

The fundamental properties of **2-pentenitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C5H7N	[1][2][5][6][7]
Molecular Weight	81.12 g/mol	[1][6]
81.1173 g/mol	[7]	
81.1158 g/mol	[2][3][4][8]	
IUPAC Name	(E)-pent-2-enenitrile / (Z)-pent-2-enenitrile	[1][9]
CAS Registry Number	13284-42-9 (for the mixture or (E)-isomer)	[1][2][6][7]
25899-50-7 (for (Z)-isomer)	[5][9]	
26294-98-4 (for (E)-isomer)	[10][11]	
Density	0.82 g/cm³ at 39°F (3.9°C)	[1]
0.821 g/cm³	[6]	
0.827 g/cm³	[7][12]	
Boiling Point	112°C (234°F) at 760 mmHg	[1][7][12]
114°C	[6]	
Flash Point	23.2°C (73.8°F)	[1]
24°C	[6]	
28.5°C	[7][12]	
Vapor Pressure	6 mmHg at 77°F (25°C)	[1]
22.2 mmHg at 25°C	[7][12]	
Solubility	5 to 10 mg/mL in water at 66°F (19°C)	[1]
Refractive Index	n20/D 1.422	[7][12]

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-pentenitrile** are crucial for its application in research and development.

### Synthesis Protocol: Base-Catalyzed Condensation

A common method for synthesizing  $\alpha,\beta$ -unsaturated nitriles like **2-pentenitrile** is the Knoevenagel-Doebner condensation or a related base-catalyzed reaction.<sup>[13]</sup> This protocol outlines a general procedure based on the reaction between an aldehyde (propanal) and acetonitrile.

Materials:

- Propanal
- Acetonitrile
- Potassium Hydroxide (KOH) pellets
- Cracked ice
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ ) or Magnesium Sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

- **Reaction Setup:** A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel.
- **Initial Charge:** The flask is charged with potassium hydroxide pellets (0.5 mol) and an excess of acetonitrile (400 mL).<sup>[13]</sup>
- **Heating:** The mixture is brought to reflux with vigorous stirring.

- Aldehyde Addition: A solution of propanal (0.5 mol) in acetonitrile (100 mL) is added dropwise from the addition funnel over 30-60 minutes.[\[13\]](#)
- Reaction Completion: Heating at reflux is continued for an additional 2-3 hours after the addition is complete to ensure the reaction goes to completion.[\[13\]](#)
- Workup: The hot reaction mixture is poured onto a large volume of cracked ice (approx. 600 g).[\[13\]](#) This quenches the reaction and precipitates the product if it is a solid, or creates a separable layer if it is a liquid.
- Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple times with diethyl ether.[\[14\]](#)
- Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed using a rotary evaporator.[\[14\]](#)[\[15\]](#)
- Purification: The resulting crude oil is purified by vacuum distillation to yield **2-pentenitrile**.[\[14\]](#)

## Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating, identifying, and quantifying **2-pentenitrile**, particularly for assessing purity and analyzing reaction mixtures.[\[16\]](#)

### Instrumentation & Conditions:

- Gas Chromatograph: Agilent GC or similar, equipped with a mass selective detector (MSD).
- Column: HP-1 or a similar non-polar capillary column (e.g., 50 m length, 0.2 mm internal diameter, 0.5  $\mu$ m film thickness).[\[2\]](#)[\[17\]](#)
- Carrier Gas: Helium (He) at a constant flow rate.[\[17\]](#)
- Oven Temperature Program:
  - Initial Temperature: 60°C.[\[2\]](#)[\[17\]](#)

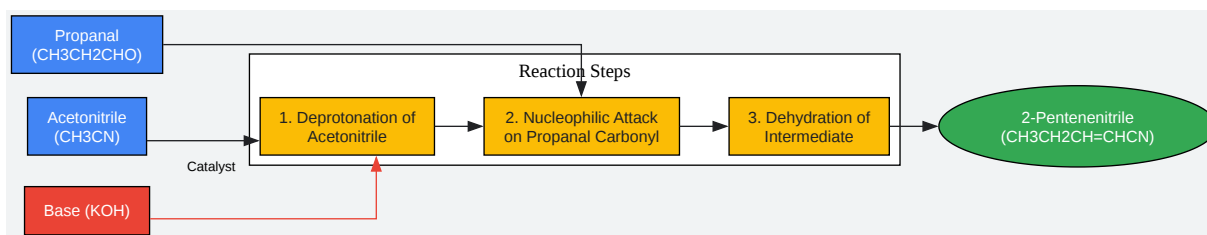
- Ramp: Increase temperature at a rate of 2 K/min.[2][17]
- Final Temperature: 250°C, hold for an appropriate time to elute all components.[2][17]
- Injection: A small volume (e.g., 1 µL) of the sample, diluted in a suitable solvent like dichloromethane, is injected in split or splitless mode.
- MS Detector: Operated in electron ionization (EI) mode. Data is collected over a mass range of m/z 30-300.

#### Procedure:

- Sample Preparation: Prepare a dilute solution of the **2-pentenitrile** sample in a volatile organic solvent.
- Instrument Setup: Program the GC oven and configure the MS detector as per the conditions listed above.
- Injection: Inject the prepared sample into the GC.
- Data Acquisition: Acquire the chromatogram and mass spectra of the eluting peaks.
- Data Analysis: Identify the **2-pentenitrile** peak based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The Kovats retention index for **2-pentenitrile** on a standard non-polar column is approximately 755.[2][17]

## Visualized Synthesis Pathway

The following diagram illustrates the logical workflow of the base-catalyzed synthesis of **2-pentenitrile** from propanal and acetonitrile.



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Caption: Base-catalyzed synthesis of **2-pentenenitrile**.

## Reactivity and Safety Profile

Nitriles such as **2-pentenenitrile** can undergo polymerization, especially in the presence of metals.<sup>[1]</sup> They are incompatible with acids, and mixing them with strong oxidizing acids can result in extremely violent reactions.<sup>[1]</sup> They are also generally incompatible with other oxidizing agents like peroxides and epoxides. The combination of bases and nitriles can lead to the production of hydrogen cyanide.<sup>[1]</sup> Hydrolysis of nitriles in either aqueous acid or base yields carboxylic acids and generates heat.<sup>[1]</sup>

Due to its flammability and acute toxicity, appropriate safety measures, including proper personal protective equipment (PPE) such as gloves, goggles, and respiratory protection, should be used when handling **2-pentenenitrile**.<sup>[1]</sup> All work should be conducted in a well-ventilated chemical fume hood.

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- To cite this document: BenchChem. [2-Pentenitrile molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077955#2-pentenitrile-molecular-weight-and-formula]

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